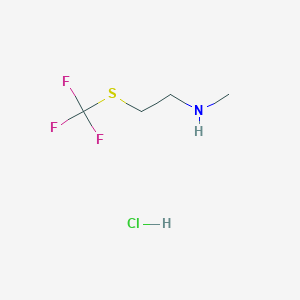

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride (97%) is an organic compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 166-168°C. This compound was first synthesized in the late 1950s and has since been used in a variety of scientific applications. It is commonly used as a reagent in organic synthesis and has been used in a number of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of amides and esters. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, it has been used in the synthesis of fluorescent probes, as well as in the synthesis of drugs and other pharmaceuticals.

Mecanismo De Acción

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride is an organic compound that acts as an alkylating agent. It is able to react with nucleophiles, such as amines, to form covalent bonds. This reaction is used in organic synthesis to form amides and esters, as well as in the synthesis of peptides and other biologically active compounds.

Biochemical and Physiological Effects

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and proteases, which are involved in signal transduction pathways and other cellular processes. In addition, it has been found to inhibit the activity of certain receptors, such as the serotonin receptor, which is involved in mood regulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. This compound is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is also a strong alkylating agent and can be toxic if not handled properly.

Direcciones Futuras

There are several potential future directions for the use of N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride. One potential area of research is the development of new and improved synthesis methods for this compound. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted on the potential toxic effects of this compound, as well as its potential environmental effects.

Métodos De Síntesis

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride can be synthesized from a variety of starting materials. The most common method involves the reaction of 2-aminoethanol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. This reaction produces a mixture of N-methyl-2-(trifluoromethylthio)ethyl amine hydrochloride and N-methyl-2-(trifluoromethylthio)ethyl amine. The hydrochloride salt can then be isolated by crystallization.

Propiedades

IUPAC Name |

N-methyl-2-(trifluoromethylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NS.ClH/c1-8-2-3-9-4(5,6)7;/h8H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNJUYRJVLIXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)